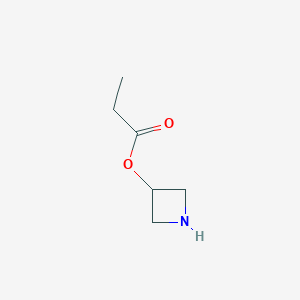

3-Azetidinyl propionate

Description

BenchChem offers high-quality 3-Azetidinyl propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Azetidinyl propionate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

azetidin-3-yl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-6(8)9-5-3-7-4-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGHYXIOSCZIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311649 | |

| Record name | 3-Azetidinol, 3-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220037-80-8 | |

| Record name | 3-Azetidinol, 3-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azetidinol, 3-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Azetidinyl Propionate: Synthesis, Characterization, and Therapeutic Postulates

Disclaimer: 3-Azetidinyl propionate (CAS 1220037-80-8) is a compound with limited publicly available research data. This guide is constructed based on established principles of organic chemistry, medicinal chemistry, and pharmacology. The experimental protocols and biological hypotheses presented herein are illustrative and require empirical validation.

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of modern drug discovery, the azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged structural motif.[1][2] Its inherent ring strain (approximately 25.4 kcal/mol) and distinct three-dimensional geometry offer a unique combination of properties that medicinal chemists leverage to optimize drug candidates.[2][3] Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the constrained nature of the azetidine ring can enhance metabolic stability, improve solubility, and provide novel vectors for interacting with biological targets.[1][3] This has led to the incorporation of azetidine moieties in several FDA-approved drugs, highlighting their therapeutic potential across a range of diseases, including cancer, inflammation, and central nervous system (CNS) disorders.[1]

This guide focuses on a specific, yet under-explored, member of this chemical class: 3-Azetidinyl propionate. We will provide a comprehensive overview of its physicochemical properties, propose a robust synthetic route, and postulate a potential therapeutic application grounded in the structural and pharmacological precedents of related azetidine derivatives.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery campaign. For 3-Azetidinyl propionate, while extensive experimental data is not widely published, we can collate its basic characteristics and predict key drug-like parameters.

| Property | Value | Source/Method |

| CAS Number | 1220037-80-8 | Chemical Abstracts Service |

| Molecular Formula | C₆H₁₁NO₂ | - |

| Molecular Weight | 129.16 g/mol | - |

| Appearance | Colorless to pale yellow oil (Predicted) | Based on similar short-chain esters |

| Boiling Point | Not available | - |

| Melting Point | Not applicable (likely a liquid at STP) | - |

| Predicted logP | -0.5 to 0.5 | Cheminformatics prediction |

| Predicted pKa (basic) | 8.5 - 9.5 (for the azetidine nitrogen) | Cheminformatics prediction |

Synthesis and Purification: A Practical Approach

The synthesis of 3-Azetidinyl propionate can be approached through several established organic chemistry transformations. Here, we outline a practical and efficient two-step synthesis starting from commercially available 3-hydroxyazetidine.

Proposed Synthetic Scheme

The proposed synthesis involves a standard esterification reaction between 3-hydroxyazetidine and propionyl chloride, followed by a deprotection step if a protecting group is used for the azetidine nitrogen.

Step-by-Step Experimental Protocol

Materials and Reagents:

-

N-Boc-3-hydroxyazetidine

-

Propionyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Step 1: Esterification

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).

-

Slowly add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography to yield N-Boc-3-azetidinyl propionate.

Step 2: Deprotection

-

Dissolve the purified N-Boc-3-azetidinyl propionate from Step 1 in DCM.

-

Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

-

Re-dissolve the residue in a minimal amount of DCM and carefully add saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the final product, 3-Azetidinyl propionate.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 3-Azetidinyl propionate.

Hypothesized Biological Activity and Mechanism of Action

The structural features of 3-Azetidinyl propionate, specifically the presence of a secondary amine within a constrained ring and a short-chain ester, suggest potential interactions with various biological targets, particularly neurotransmitter transporters or receptors. Azetidine derivatives have been explored as CNS modulators, and the propionate moiety is a short-chain fatty acid that can influence cellular signaling.[1][4]

Postulate: A Novel GABA Transporter (GAT) Modulator

We hypothesize that 3-Azetidinyl propionate may act as a modulator of GABA transporters (GATs). GATs are crucial for regulating the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft. Inhibition of GATs leads to increased GABAergic tone, a mechanism utilized by several anticonvulsant and anxiolytic drugs. The azetidine ring can be considered a bioisostere of the piperidine or pyrrolidine rings found in known GAT inhibitors.[5][6]

Proposed Signaling Pathway

Caption: Hypothesized mechanism of GAT inhibition.

In Vitro Experimental Workflow for Target Validation

To test our hypothesis, a cell-based GABA uptake assay can be employed. This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing the target GAT subtype (e.g., GAT1).

Detailed Protocol: [³H]GABA Uptake Assay

Cell Culture:

-

Culture HEK293 cells stably expressing human GAT1 (hGAT1) in DMEM supplemented with 10% FBS and a selection antibiotic.

-

Plate cells in 96-well plates and grow to 80-90% confluency.

Assay Procedure:

-

Prepare a stock solution of 3-Azetidinyl propionate in a suitable vehicle (e.g., DMSO).

-

Prepare serial dilutions of the test compound in assay buffer (e.g., HBSS).

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with the test compound or vehicle for 15 minutes at room temperature.

-

Add a mixture of [³H]GABA and unlabeled GABA to each well to initiate the uptake.

-

Incubate for a defined period (e.g., 10 minutes) at room temperature.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

3-Azetidinyl propionate represents an intriguing, albeit understudied, chemical entity. Its structural similarity to known bioactive molecules, particularly those targeting the CNS, suggests a promising avenue for further investigation. The synthetic route and experimental protocols outlined in this guide provide a solid foundation for initiating such studies.

Future research should focus on:

-

Empirical validation of the proposed synthesis and full characterization of the compound.

-

Screening against a panel of CNS targets to identify its primary mechanism of action.

-

Structure-activity relationship (SAR) studies to optimize potency and selectivity if a promising biological activity is identified.

-

In vivo studies to assess its pharmacokinetic properties and therapeutic efficacy in relevant animal models.

By systematically exploring the chemistry and biology of 3-Azetidinyl propionate, the scientific community can unlock its potential contribution to the development of novel therapeutics.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

-

ethyl 3-(1-azetidinyl)propanoate. ChemSynthesis. [Link]

-

Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. (2025). ResearchGate. [Link]

-

ethyl 2-(2-oxo-1-azetidinyl)-3-phenylpropanoate. ChemSynthesis. [Link]

-

Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

-

Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. (2023). Medwin Publishers. [Link]

- The preparation method of 3-(3-halogenophenyl) propionic acid.

-

Propionic acid. Wikipedia. [Link]

-

Azetidine derivatives of tricyclic antidepressant agents. (1979). PubMed. [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Propionic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Azetidinyl Propionate and Related Azetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize 3-azetidinyl propionate, a molecule of interest in medicinal chemistry and drug development. While specific experimental data for this exact compound is not publicly available, this document will establish a robust framework for its characterization based on the well-documented spectroscopic properties of its constituent functional groups: the azetidine ring and the propionate ester. By understanding the characteristic spectral signatures of these components, researchers can confidently identify and analyze 3-azetidinyl propionate and its derivatives.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry, known for its ability to introduce conformational rigidity and serve as a versatile synthetic handle.[1][2] The propionate moiety is also a common feature in many biologically active molecules. The combination of these two groups in 3-azetidinyl propionate presents a unique spectroscopic profile that can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For 3-azetidinyl propionate, both ¹H and ¹³C NMR will provide critical information.

A. Predicted ¹H NMR Spectrum of 3-Azetidinyl Propionate

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count).

Hypothetical ¹H NMR Data for 3-Azetidinyl Propionate

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H on N of Azetidine | 1.5 - 3.0 | Broad singlet | 1H |

| CH₂ adjacent to N in Azetidine | 3.5 - 4.0 | Triplet | 4H |

| CH on Azetidine at position 3 | 4.8 - 5.2 | Quintet | 1H |

| O-CH₂ of Propionate | 2.3 - 2.6 | Quartet | 2H |

| CH₃ of Propionate | 1.1 - 1.3 | Triplet | 3H |

Causality Behind Predicted Chemical Shifts and Multiplicities:

-

Azetidine Ring Protons: The protons on the carbon atoms of the azetidine ring are expected to appear in the range of 3.5-4.0 ppm due to the deshielding effect of the adjacent nitrogen atom. The proton at the 3-position, being attached to the carbon bearing the propionate group, would be further deshielded and is predicted to have a chemical shift around 4.8-5.2 ppm. The coupling patterns will be complex due to geminal and vicinal coupling, with the protons on the same carbon appearing as non-equivalent in a chiral environment.

-

Propionate Moiety Protons: The methylene protons (O-CH₂) of the propionate group are adjacent to a carbonyl group, which deshields them, leading to a predicted chemical shift in the 2.3-2.6 ppm range. These protons will be split into a quartet by the neighboring methyl protons. The methyl protons (CH₃) are further from the electron-withdrawing carbonyl group and will therefore appear at a more upfield position, around 1.1-1.3 ppm, as a triplet due to coupling with the adjacent methylene protons.[3]

B. Predicted ¹³C NMR Spectrum of 3-Azetidinyl Propionate

The carbon NMR spectrum will show a single peak for each unique carbon atom in the molecule.

Hypothetical ¹³C NMR Data for 3-Azetidinyl Propionate

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O of Propionate | 170 - 175 |

| C at position 3 of Azetidine | 60 - 70 |

| C at positions 2 and 4 of Azetidine | 45 - 55 |

| O-CH₂ of Propionate | 25 - 35 |

| CH₃ of Propionate | 8 - 12 |

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon: The carbonyl carbon of the ester is highly deshielded and will appear significantly downfield, typically in the 170-175 ppm region.

-

Azetidine Ring Carbons: The carbon atom at the 3-position, directly attached to the electronegative oxygen of the propionate, will be the most deshielded of the ring carbons. The carbons at positions 2 and 4, adjacent to the nitrogen, will also be deshielded, but to a lesser extent.

-

Propionate Alkyl Carbons: The methylene carbon of the propionate will be deshielded by the adjacent carbonyl group, while the terminal methyl carbon will be the most upfield signal in the spectrum.

C. Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 3-azetidinyl propionate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the proton signals and reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is invaluable for identifying the presence of specific functional groups within a molecule. For 3-azetidinyl propionate, the most prominent features will be the carbonyl stretch of the ester and the N-H and C-N stretches of the azetidine ring.

Characteristic IR Absorption Bands for 3-Azetidinyl Propionate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Azetidine) | Stretching | 3300 - 3500 (broad) |

| C=O (Ester) | Stretching | 1735 - 1750 (strong) |

| C-O (Ester) | Stretching | 1150 - 1250 |

| C-N (Azetidine) | Stretching | 1020 - 1250 |

Interpretation of IR Data:

-

N-H Stretch: A broad absorption band in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibration of a secondary amine, confirming the presence of the azetidine ring.

-

C=O Stretch: A strong, sharp absorption peak between 1735 and 1750 cm⁻¹ is a definitive indicator of the carbonyl group in a saturated ester.[4]

-

C-O and C-N Stretches: The fingerprint region (below 1500 cm⁻¹) will contain a series of complex absorptions corresponding to C-O and C-N stretching and bending vibrations, which are characteristic of the molecule as a whole.[4][5]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through analysis of its fragmentation pattern.

Predicted Mass Spectrometry Data for 3-Azetidinyl Propionate

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M]⁺ | 129.07 | Molecular Ion |

| [M-C₂H₅]⁺ | 100.05 | Loss of the ethyl group from the propionate |

| [M-COOC₂H₅]⁺ | 56.05 | Loss of the entire propionate group |

| [C₄H₈N]⁺ | 70.07 | Fragment corresponding to the azetidine ring |

Analysis of Fragmentation:

The molecular ion peak ([M]⁺) at m/z 129.07 would confirm the molecular formula C₆H₁₁NO₂. Key fragmentation pathways would likely involve the cleavage of the ester group. The loss of the ethyl radical would result in a fragment at m/z 100.05. A more significant fragmentation would be the loss of the entire propionate group, leading to a fragment corresponding to the 3-hydroxyazetidine cation at m/z 56.05. The azetidine ring itself could also produce a characteristic fragment at m/z 70.07.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Propose fragmentation pathways that are consistent with the known structure.

IV. Visualization of Methodologies

To provide a clearer understanding of the analytical workflow, the following diagrams illustrate the key processes.

Caption: Workflow for the spectroscopic characterization of 3-Azetidinyl propionate.

Caption: Predicted major fragmentation pathways for 3-Azetidinyl propionate in Mass Spectrometry.

V. Conclusion

The structural elucidation of 3-azetidinyl propionate can be confidently achieved through a synergistic application of NMR, IR, and MS. This guide provides the foundational knowledge and predicted spectral data necessary for researchers to identify and characterize this molecule and its derivatives. The combination of these techniques provides a self-validating system, where the information from each method corroborates the others, leading to an unambiguous structural assignment. This comprehensive spectroscopic analysis is a critical step in the development of new chemical entities for pharmaceutical and other applications.

VI. References

-

Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46895-46924. [Link]

-

Wessjohann, L. A., et al. (2018). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 9(10), 2544-2556. [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl propanoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]

Sources

- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 3. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Azetidinyl Propionate

Foreword: The Structural Elucidation Imperative in Drug Discovery

In the landscape of modern drug development, the precise and unambiguous determination of molecular structure is paramount. Among the arsenal of analytical techniques available to the contemporary scientist, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of 3-azetidinyl propionate, a molecule of interest in medicinal chemistry due to the prevalence of the azetidine motif in bioactive compounds. The following sections will not only present the predicted spectral data but also delve into the causal relationships between the molecular structure and the observed spectroscopic phenomena, offering a framework for researchers to interpret and predict the NMR spectra of similarly substituted azetidine derivatives.

The Molecular Architecture of 3-Azetidinyl Propionate: An NMR Perspective

The structure of 3-azetidinyl propionate combines a strained four-membered azetidine ring with a flexible propionate ester chain. This unique combination presents an interesting case for NMR analysis. The strained nature of the azetidine ring influences the electronic environment and, consequently, the chemical shifts of its constituent protons and carbons. The propionate moiety, while seemingly simple, provides distinct spin systems that are sensitive to the electronic effects of the neighboring azetidine ring.

A thorough understanding of the ¹H and ¹³C NMR spectra is crucial for confirming the successful synthesis of this molecule and for assessing its purity. The following analysis is based on established principles of NMR spectroscopy and draws upon spectral data from analogous structures to predict the chemical shifts and coupling patterns for 3-azetidinyl propionate.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The proton NMR spectrum of 3-azetidinyl propionate is anticipated to exhibit several distinct signals, each providing valuable information about the electronic environment and connectivity of the protons. The analysis will be conducted assuming a deuterated chloroform (CDCl₃) solvent, a common choice for NMR of small organic molecules.

Table 1: Predicted ¹H NMR Spectral Data for 3-Azetidinyl Propionate in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |

| H-3 | 4.9 - 5.2 | Quintet | J ≈ 6-7 Hz | The methine proton at the 3-position is directly attached to the oxygen of the ester, leading to significant deshielding. It is expected to be split by the four adjacent protons on C-2 and C-4 of the azetidine ring. |

| H-2, H-4 (axial & equatorial) | 3.6 - 4.0 | Multiplet | - | The methylene protons on the azetidine ring adjacent to the nitrogen are expected to be deshielded by the electronegative nitrogen atom. Due to the non-planar nature of the azetidine ring, these protons are diastereotopic and will likely appear as a complex multiplet. |

| -CH₂- (Propionate) | 2.3 - 2.5 | Quartet | J ≈ 7.5 Hz | These methylene protons are alpha to the carbonyl group and are thus deshielded. They are split by the adjacent methyl protons into a quartet. |

| -CH₃ (Propionate) | 1.1 - 1.3 | Triplet | J ≈ 7.5 Hz | The terminal methyl protons of the propionate group are in a typical aliphatic region and are split by the adjacent methylene protons into a triplet. |

| N-H | 1.5 - 2.5 | Broad Singlet | - | The chemical shift of the N-H proton can be highly variable and is dependent on concentration, temperature, and solvent. It often appears as a broad singlet due to quadrupole broadening and exchange. |

Expert Insights into the ¹H NMR Spectrum:

The key to interpreting the ¹H NMR spectrum of 3-azetidinyl propionate lies in recognizing the significant downfield shift of the H-3 proton. This is a direct consequence of the deshielding effect of the adjacent ester oxygen. The complexity of the signals for the H-2 and H-4 protons arises from the conformational constraints of the four-membered ring, leading to distinct chemical environments for the axial and equatorial protons and complex spin-spin coupling.

Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. With proton decoupling, each unique carbon atom will appear as a single sharp peak, simplifying the spectrum considerably.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Azetidinyl Propionate in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Ester Carbonyl) | 173 - 175 | The carbonyl carbon of the ester group is highly deshielded and appears in the characteristic downfield region for ester carbonyls. |

| C-3 | 65 - 70 | This carbon is directly attached to the electronegative oxygen of the ester and is significantly deshielded. |

| C-2, C-4 | 45 - 50 | The carbons adjacent to the nitrogen in the azetidine ring are deshielded by the nitrogen atom. |

| -CH₂- (Propionate) | 27 - 30 | This methylene carbon is alpha to the carbonyl group and shows a moderate downfield shift. |

| -CH₃ (Propionate) | 9 - 12 | The terminal methyl carbon of the propionate group is found in the typical upfield aliphatic region. |

Causality Behind the ¹³C Chemical Shifts:

The chemical shifts in the ¹³C NMR spectrum are primarily dictated by the electronegativity of neighboring atoms and the hybridization of the carbon atom. The ester carbonyl carbon (C=O) experiences the most significant deshielding due to the double bond to one oxygen and a single bond to another. The C-3 carbon of the azetidine ring is also substantially deshielded due to the direct attachment of the ester oxygen. The nitrogen atom in the azetidine ring causes a noticeable downfield shift for the adjacent C-2 and C-4 carbons. The carbons of the propionate side chain exhibit typical shifts for an aliphatic ester.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data, a standardized experimental protocol is essential.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3-azetidinyl propionate.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks for the TMS signal.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Signal averaging (e.g., 8-16 scans) is typically sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds to ensure proper relaxation of all carbon nuclei, including the carbonyl carbon.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Visualization of the NMR Workflow

The following diagram illustrates the logical flow of the experimental workflow for acquiring and analyzing the NMR data of 3-azetidinyl propionate.

Caption: Experimental workflow for NMR analysis.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-azetidinyl propionate. The presented data and interpretations are grounded in the fundamental principles of NMR spectroscopy and serve as a robust framework for any researcher working with this or related molecular scaffolds. The experimental protocol outlined ensures the acquisition of high-quality data, which is the bedrock of reliable structural elucidation.

For further validation and a more in-depth structural understanding, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These advanced techniques would unequivocally confirm the proton-proton and proton-carbon connectivities, transforming this predictive analysis into a definitive structural assignment.

References

-

Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. (2015). Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (2018). Available at: [Link]

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. (2025). Available at: [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. (2025). Available at: [Link]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Azetidinyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 3-azetidinyl propionate. In the absence of direct empirical data for this specific molecule, this guide synthesizes established fragmentation principles of its constituent functional groups—a cyclic amine (azetidine) and a propionate ester. By examining the characteristic fragmentation behaviors of these moieties, particularly under electrospray ionization (ESI) and subsequent collision-induced dissociation (CID), we can construct a detailed and predictive fragmentation map. This document serves as an essential reference for researchers in drug development and analytical chemistry, offering insights into the structural elucidation of molecules containing the 3-azetidinyl propionate scaffold.

Introduction: The Structural Context of 3-Azetidinyl Propionate

3-Azetidinyl propionate is a small organic molecule featuring a four-membered heterocyclic amine, azetidine, linked via an ester bond to a propionate group. The structural characteristics of this molecule suggest several potential sites for fragmentation in a mass spectrometer. Understanding these fragmentation pathways is crucial for its identification and characterization in complex matrices, a common requirement in pharmaceutical and metabolic studies.

The energetic instability of molecular ions formed during ionization leads to their fragmentation into smaller, more stable ions.[1] The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. This guide will focus on the fragmentation mechanisms expected under soft ionization techniques like Electrospray Ionization (ESI), followed by tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID).[2][3]

Predicted Fragmentation Pathways

The fragmentation of 3-azetidinyl propionate is anticipated to be dominated by the cleavage of bonds influenced by its two primary functional groups: the azetidine ring and the propionate ester.

Fragmentation Initiated by the Azetidine Ring

Aliphatic amines, including cyclic amines, are known to undergo a characteristic α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[4][5] This process is a major fragmentation pathway for amines because it leads to the formation of a stable, resonance-stabilized iminium ion.[6][7]

In the case of 3-azetidinyl propionate, protonation is likely to occur on the nitrogen atom of the azetidine ring, which is the most basic site. Following protonation, the molecule will have a molecular weight corresponding to its chemical formula (C₆H₁₁NO₂) plus a proton, giving a [M+H]⁺ ion.

The primary fragmentation of the azetidine ring is expected to proceed via ring opening. This can be initiated by cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable iminium cation. For cyclic amines, this often involves the breaking of the ring structure.[7]

A logical workflow for the fragmentation of the azetidinyl moiety is as follows:

Caption: Predicted initiation of fragmentation via α-cleavage of the azetidine ring.

Fragmentation of the Propionate Ester Moiety

Ester fragmentation is characterized by cleavage of the bonds adjacent to the carbonyl group.[5] For propionate esters, several key fragmentation pathways are commonly observed.

-

Cleavage of the C-O bond: This involves the loss of the alkoxy group (-OR). In this case, it would be the loss of the azetidinyl group, leading to a propionyl cation.

-

Cleavage of the bond between the carbonyl carbon and the adjacent carbon: This would result in the loss of the ethyl group.

-

McLafferty Rearrangement: While less likely in this specific structure due to the absence of a γ-hydrogen on a sufficiently long alkyl chain, it is a common fragmentation pathway for larger esters.

Protonated esters typically fragment at the alkyl group of the alcohol side.[8] In the context of 3-azetidinyl propionate, this would again point towards cleavages around the ester linkage.

The fragmentation of the ester can be visualized as follows:

Caption: Fragmentation pathways involving the propionate ester linkage.

Predicted Mass Spectrum and Characteristic Ions

Based on the predicted fragmentation pathways, the following table summarizes the expected major ions in the tandem mass spectrum of 3-azetidinyl propionate. The exact monoisotopic mass of the neutral molecule is 129.0790 g/mol . The protonated molecule [M+H]⁺ will have an m/z of 130.0868.

| m/z (predicted) | Ion Structure | Proposed Fragmentation Pathway | Significance |

| 130.0868 | [C₆H₁₂NO₂]⁺ | Protonated molecular ion | Confirms the molecular weight of the analyte. |

| 72.0813 | [C₄H₁₀N]⁺ | Result of α-cleavage and ring opening of the azetidine ring with loss of the propionate group as a neutral fragment. | Characteristic fragment of the azetidine ring. |

| 57.0340 | [C₃H₅O]⁺ | Propionyl cation formed by cleavage of the C-O ester bond. | Indicates the presence of the propionate moiety. |

| 73.0657 | [C₃H₇NO]⁺ | Loss of the ethyl group from the propionate side. | A less common but possible ester fragmentation. |

| 56.0626 | [C₃H₆N]⁺ | Further fragmentation of the azetidine ring, possibly through loss of a hydrogen molecule from the iminium ion. | Provides further structural information about the cyclic amine. |

Experimental Protocol for Verification

To empirically validate these predicted fragmentation patterns, the following experimental setup using tandem mass spectrometry is recommended.

Sample Preparation

-

Dissolve a reference standard of 3-azetidinyl propionate in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of 1 µg/mL. The formic acid aids in the protonation of the analyte.

Mass Spectrometry Analysis

-

Instrumentation: A triple quadrupole or a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is ideal.[9]

-

Ionization Mode: Positive ion mode should be selected to facilitate the formation of [M+H]⁺ ions.

-

MS1 Scan: Initially, a full scan (MS1) should be performed to identify the m/z of the protonated molecular ion ([M+H]⁺).

-

Tandem MS (MS/MS) Analysis:

-

Select the [M+H]⁺ ion (m/z 130.0868) as the precursor ion.

-

Subject the precursor ion to collision-induced dissociation (CID) in the collision cell.[3] Nitrogen or argon are common collision gases.

-

Vary the collision energy (typically in the range of 10-40 eV) to observe the formation of different fragment ions and to establish the optimal energy for generating a rich fragmentation spectrum.

-

Acquire the product ion spectrum (MS2), which will show the m/z values of the resulting fragment ions.

-

The following diagram illustrates the experimental workflow:

Caption: Experimental workflow for the MS/MS analysis of 3-azetidinyl propionate.

Conclusion

The mass spectrometry fragmentation pattern of 3-azetidinyl propionate can be reliably predicted by considering the established fragmentation mechanisms of its constituent azetidine and propionate ester functional groups. The dominant fragmentation pathways are expected to be α-cleavage of the azetidine ring and cleavage of the bonds adjacent to the ester carbonyl group. The resulting characteristic ions provide a structural fingerprint that can be used for the confident identification and characterization of this molecule in complex samples. The experimental protocol outlined in this guide provides a clear path for the empirical validation of these predictions, which is a critical step in the development of robust analytical methods for drug development and related scientific disciplines.

References

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

-

Kato, S., Matsubara, R., & Horiguchi, H. (2023). Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. Molecules, 28(15), 5794. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Retrieved from [Link]

-

Hanton, S. D., & Parees, D. M. (2005). Collision induced dissociation study of ester-based polyurethane fragmentation reactions. Journal of the American Society for Mass Spectrometry, 16(1), 73-81. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Greer, S. M., et al. (2012). Electrospray ionization (ESI) fragmentations and dimethyldioxirane reactivities of three diverse lactams having full, half, and zero resonance energies. The Journal of organic chemistry, 77(2), 1025–1031. Retrieved from [Link]

-

University of Arizona. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

-

Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. GCMS Section 6.15 [people.whitman.edu]

- 8. Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode: Ionization, Fragmentation Patterns, and Discrimination between Isomeric Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity Screening of 3-Azetidinyl Propionate Derivatives

This guide provides a comprehensive framework for the systematic evaluation of 3-azetidinyl propionate derivatives, a novel chemical scaffold with significant therapeutic potential. Our approach is designed for drug discovery professionals and researchers, emphasizing a hierarchical screening cascade that progresses from broad, high-throughput target engagement to nuanced, cell-based functional and early safety profiling. The causality behind each experimental choice is detailed to empower rational, data-driven decision-making in hit identification and lead optimization.

Introduction: The Rationale for a Structured Screening Approach

The 3-azetidinyl propionate scaffold represents a compelling starting point for medicinal chemistry exploration. Its structural features suggest potential interactions with a variety of biological targets. Propionic acid derivatives, for instance, are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[1][2] A structured screening cascade is paramount to efficiently and accurately elucidate the biological activity of a library of these novel derivatives.

Given that G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and the target for approximately 30-50% of approved drugs, they represent a high-priority target class for novel small molecules.[3][4] This guide will therefore focus on a screening strategy to identify and characterize 3-azetidinyl propionate derivatives that modulate GPCR activity, using a hypothetical Gi-coupled receptor as our primary example. The principles and assays, however, are broadly applicable to other target classes.

Our screening cascade is built on a tiered approach:

-

Primary Screening: Identifies compounds that physically bind to the target (Hit Identification).

-

Secondary Screening: Characterizes the functional effect of binding (Hit-to-Lead Qualification).

-

Tertiary Screening: Provides an early assessment of drug-like properties (Lead Prioritization).

This methodology ensures that resources are focused on compounds with the highest potential, by eliminating non-starters and cytotoxic artifacts early in the process.

Caption: Hierarchical workflow for screening 3-azetidinyl propionate derivatives.

Primary Screening: Quantifying Target Engagement

The initial goal is to identify which derivatives from the library physically interact with our GPCR of interest. Binding assays are ideal for this stage as they directly measure the ligand-receptor interaction, providing crucial data on affinity and structure-activity relationships before more complex functional studies are undertaken.[4] While traditional radioligand filtration assays are effective, we recommend the Scintillation Proximity Assay (SPA) for its homogeneous "mix-and-measure" format, which is highly amenable to high-throughput screening (HTS) and avoids laborious separation steps.[5]

Principle of Scintillation Proximity Assay (SPA)

SPA technology utilizes microscopic beads containing a scintillant.[6] The target receptor, typically in a membrane preparation, is captured onto the surface of these beads. A radiolabeled ligand with known affinity for the receptor is added. When the radioligand binds to the receptor, it is brought into close enough proximity to the bead to excite the scintillant, producing a light signal. Unbound radioligand in the solution is too distant to cause a signal. Test compounds that bind to the receptor will compete with and displace the radioligand, leading to a measurable decrease in the light signal.

Caption: Mechanism of the Scintillation Proximity Assay (SPA).

Experimental Protocol: Competitive SPA for a Gi-Coupled Receptor

-

Reagent Preparation:

-

Assay Buffer: 25 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4.

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the target GPCR. Resuspend in Assay Buffer.

-

SPA Bead Slurry: Use Wheat Germ Agglutinin (WGA)-coated SPA beads. Reconstitute in Assay Buffer to a final concentration of 10 mg/mL.

-

Radioligand: Prepare a 4X working solution of a suitable radioligand (e.g., ³H-agonist) at 4x K_d concentration in Assay Buffer.

-

Test Compounds: Prepare serial dilutions of the 3-azetidinyl propionate derivatives in 100% DMSO, followed by a further dilution in Assay Buffer to a 4X final concentration.

-

-

Assay Procedure (384-well format):

-

To each well, add 10 µL of the 4X test compound solution or vehicle (for control wells).

-

Add 10 µL of the 4X radioligand solution.

-

Combine the membrane preparation and SPA bead slurry. Add 20 µL of this mixture to each well (final concentrations: 5-10 µg membrane protein, 0.25 mg beads per well).

-

Seal the plate and incubate at room temperature for 2-4 hours on a plate shaker to allow the reaction to reach equilibrium.

-

Centrifuge the plate briefly (1 min at 1000 rpm) to settle the beads.

-

Read the plate on a microplate scintillation counter (e.g., MicroBeta or TopCount).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to control wells.

-

Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific radioligand binding).

-

Secondary Screening: Elucidating Functional Activity

Compounds that demonstrate binding in the primary screen ("hits") must be evaluated for functional activity. Do they activate the receptor (agonists), block the activator (antagonists), or reduce basal activity (inverse agonists)? Functional assays provide these answers.[7]

GTPγS Binding Assay: A Direct Measure of G-Protein Activation

For Gi/o-coupled receptors, the GTPγS binding assay is a robust method to directly measure receptor activation.[8] Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit.[8] By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated Gα-[³⁵S]GTPγS state accumulates and can be quantified.[9]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

-

Reagent Preparation:

-

GTPγS Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, 1 µM GDP, pH 7.4.

-

Membrane Preparation: Use the same membrane stock as in the SPA.

-

[³⁵S]GTPγS: Prepare a 4X working solution (~0.4 nM) in GTPγS Assay Buffer.

-

Test Compounds: Prepare 4X serial dilutions in Assay Buffer.

-

-

Assay Procedure (96-well format):

-

Add 50 µL of 4X test compound (or reference agonist) to appropriate wells.

-

Add 50 µL of membrane preparation (10-20 µg protein/well).

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding 50 µL of 4X [³⁵S]GTPγS.

-

Incubate for 60 minutes at 30°C with gentle shaking.[10]

-

Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Wash the filters 3 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filter plate, add scintillant to each well, and count using a microplate scintillation counter.

-

-

Data Analysis:

-

Plot the scintillation counts (CPM) against the log concentration of the test compound.

-

Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for each agonist compound.

-

Antagonists can be identified by their ability to shift the dose-response curve of a known agonist to the right.

-

Downstream Signaling Assays: A Broader View of Function

While GTPγS is excellent for Gi/o coupling, a comprehensive guide must include methods for other G-protein families. These assays measure the accumulation or depletion of intracellular second messengers.[3]

-

cAMP Assays (for Gs and Gi): Gi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Gs-coupled receptors have the opposite effect. Changes in cAMP can be measured using various methods, including HTRF (Homogeneous Time-Resolved Fluorescence) or luciferase-based reporter gene assays.[11]

-

Calcium Mobilization Assays (for Gq): Gq-coupled receptors activate phospholipase C, leading to an increase in intracellular calcium (Ca²⁺) released from the endoplasmic reticulum.[12] This transient flux can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4, Fura-2) on instruments like the FLIPR (Fluorometric Imaging Plate Reader).[13][14]

Caption: Key GPCR signaling pathways and their associated functional assays.

Tertiary Screening: Early Assessment of ADME and Cytotoxicity

Identifying a potent and efficacious compound is only part of the challenge. Early-stage in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity testing is crucial for filtering out compounds with liabilities that would prevent them from becoming viable drugs.[15][16]

Membrane Permeability Assessment

A drug intended for oral administration must be able to cross the intestinal wall. We employ two complementary assays to predict this.

Parallel Artificial Membrane Permeability Assay (PAMPA): This assay models passive diffusion across an artificial lipid membrane.[17] It is a rapid, low-cost method to assess a compound's intrinsic ability to cross a lipid bilayer without the complexity of active transporters.[17][18]

Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelium.[19][20] This assay is more biologically complex than PAMPA, as it accounts for both passive diffusion and active transport mechanisms, including efflux pumps (like P-glycoprotein) that can expel drugs from the cell.[20][21] A bidirectional assay (measuring transport from apical-to-basolateral and basolateral-to-apical) is performed to calculate an efflux ratio, which indicates if a compound is a substrate for efflux transporters.[20]

| Feature | PAMPA | Caco-2 Assay |

| Principle | Passive diffusion across an artificial lipid layer[17] | Transcellular & paracellular transport across a live cell monolayer[19] |

| Biological Complexity | Low (no transporters or metabolism) | High (includes active transporters and some metabolic enzymes)[21] |

| Throughput | High | Low to Medium |

| Cost | Low | High |

| Key Output | Permeability coefficient (Pe) for passive diffusion[17] | Apparent permeability (Papp) and Efflux Ratio[20] |

Table 1: Comparison of PAMPA and Caco-2 Permeability Assays.

Cytotoxicity Screening

It is essential to ensure that the observed activity in functional assays is not due to general cell toxicity. The Lactate Dehydrogenase (LDH) release assay is a common method for quantifying cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of cytotoxicity.[22] The amount of LDH in the supernatant is measured via a coupled enzymatic reaction that produces a colorimetric or fluorescent signal, which is proportional to the number of dead cells.[22]

Experimental Protocol: LDH Cytotoxicity Assay

-

Cell Culture: Plate a relevant cell line (e.g., HEK293 or the GPCR-expressing line) in a 96-well plate and allow cells to attach overnight.

-

Compound Treatment: Treat cells with serial dilutions of the 3-azetidinyl propionate derivatives for a relevant time period (e.g., 24 hours). Include three sets of controls:

-

Vehicle Control: Untreated cells (spontaneous LDH release).

-

Positive Control: Cells treated with a lysis buffer (maximum LDH release).

-

Medium Blank: Culture medium without cells.

-

-

Assay Procedure:

-

Centrifuge the plate to pellet any detached cells.

-

Carefully transfer a portion of the supernatant from each well to a new, clear 96-well plate.

-

Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well according to the manufacturer's protocol.

-

Incubate for 10-30 minutes at room temperature, protected from light.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

-

Data Analysis:

-

Subtract the medium blank absorbance from all other readings.

-

Calculate the percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)

-

Determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

-

Data Synthesis and Hit Prioritization

The final step is to integrate the data from all tiers of the screening cascade to select the most promising compounds for further development. A desirable hit will exhibit a compelling profile:

-

High Target Affinity (Primary Screen): Low IC₅₀ in the SPA binding assay.

-

Potent Functional Activity (Secondary Screen): Low EC₅₀ (for agonists) or K_b (for antagonists) in functional assays.

-

Favorable Permeability (Tertiary Screen): High Papp in the Caco-2 assay with a low efflux ratio (<2).

-

Low Cytotoxicity (Tertiary Screen): High CC₅₀ value, providing a large therapeutic window (Selectivity Index = CC₅₀ / EC₅₀).

| Compound ID | SPA IC₅₀ (nM) | GTPγS EC₅₀ (nM) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio | LDH CC₅₀ (µM) |

| AZP-001 | 15 | 25 | 15.2 | 1.2 | > 100 |

| AZP-002 | 1500 | >10000 | 0.5 | 1.1 | > 100 |

| AZP-003 | 22 | 45 | 1.1 | 8.5 | > 100 |

| AZP-004 | 8 | 12 | 12.5 | 1.5 | 0.5 |

Table 2: Example dataset for prioritizing hits. Based on this data, AZP-001 emerges as the strongest candidate, displaying high affinity and potency, excellent permeability with no efflux, and no observable cytotoxicity. AZP-004 is potent but is eliminated due to high cytotoxicity. AZP-003 is eliminated due to being an efflux pump substrate, and AZP-002 is inactive.

Conclusion

This guide outlines a robust, logical, and technically grounded strategy for the biological screening of 3-azetidinyl propionate derivatives. By progressing from high-throughput binding assays to detailed functional characterization and early safety profiling, this cascade provides a self-validating system for hit identification and prioritization. This structured approach ensures that experimental effort is directed toward compounds with the highest probability of success, ultimately accelerating the drug discovery process.

References

-

Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

-

Neubig, R. R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Available at: [Link]

-

Reaction Biology. (n.d.). GPCR Assay Services. Available at: [Link]

-

Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Available at: [Link]

-

Inks, E. S., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. Available at: [Link]

-

European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

-

Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

-

de Witte, W., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling. Available at: [Link]

-

Sharma, S., et al. (2011). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Wang, J., et al. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

-

Selvita. (n.d.). In Vitro ADME. Available at: [Link]

-

Sittampalam, G. S., et al. (Eds.). (2012). GTPγS Binding Assays. Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

-

Evotec. (n.d.). Caco-2 Permeability Assay. Available at: [Link]

-

Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Available at: [Link]

-

Technology Networks. (n.d.). PAMPA Permeability Assay Protocol. Available at: [Link]

-

Kellenberger, E., et al. (2011). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. Available at: [Link]

-

ResearchGate. (2011). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available at: [Link]

-

Bitesize Bio. (2024). Scintillation proximity assay. What it is, how it works and what it is used for. YouTube. Available at: [Link]

-

ResearchGate. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Available at: [Link]

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available at: [Link]

-

BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link]

-

University of Washington. (n.d.). Caco-2 Assay Protocol. Available at: [Link]

-

MDPI. (2020). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Available at: [Link]

-

Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Available at: [Link]

-

Dar'in, D. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. Available at: [Link]

-

Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. Available at: [Link]

-

ION Biosciences. (n.d.). Gαq GPCR assays. Available at: [Link]

-

Zheng, W., et al. (2018). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

-

MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Available at: [Link]

-

Oreate. (2026). Understanding Cytotoxicity Assays: A Key Tool in Drug Development. Available at: [Link]

-

Corning Life Sciences. (n.d.). A Novel Design of Artificial Membrane for Improving the PAMPA Model. Available at: [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. Available at: [Link]

-

BioDuro. (n.d.). In Vitro ADME. Available at: [Link]

-

ResearchGate. (n.d.). Caco-2 cell permeability assays to measure drug absorption. Available at: [Link]

-

ResearchGate. (2021). Screening of 3-acetylcoumarin derivatives as multifunctional biological agents. Available at: [Link]

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. GPCR Signaling Assays [worldwide.promega.com]

- 4. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 5. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revvity.com [revvity.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. mdpi.com [mdpi.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selvita.com [selvita.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. PAMPA | Evotec [evotec.com]

- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 20. Caco-2 Permeability | Evotec [evotec.com]

- 21. enamine.net [enamine.net]

- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unlocking Novel Therapeutic Avenues: A Technical Guide to the Potential Targets of 3-Azetidinyl Propionate Analogues

Abstract

The azetidine scaffold, a strained four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry, prized for its ability to impart conformational rigidity and favorable pharmacokinetic properties.[1][2][3] This guide delves into the therapeutic potential of a specific, yet underexplored, class of these compounds: 3-Azetidinyl propionate analogues. While direct research on this precise scaffold is nascent, a comprehensive analysis of structurally related azetidine derivatives reveals two highly promising and mechanistically distinct therapeutic strategies. This document provides an in-depth exploration of these strategies: the disruption of microtubule dynamics for anticancer applications and the covalent modification of cysteine residues for targeting previously "undruggable" proteins. By synthesizing data from field-proven analogues, we illuminate a rational path forward for the design, evaluation, and optimization of novel 3-Azetidinyl propionate-based therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for next-generation drug discovery.

Part 1: Targeting the Cytoskeleton: Azetidine Analogues as Microtubule Destabilizers

The Rationale: Tubulin as a Validated Anticancer Target

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.[4] Their central role in mitosis makes them a highly validated and successful target for cancer chemotherapy.[5] Small molecules that interfere with tubulin polymerization dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[6][7] These microtubule-targeting agents (MTAs) are broadly classified as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids, colchicine).[7]

Azetidine-containing compounds, particularly those with an azetidin-2-one (β-lactam) core, have shown exceptional promise as potent microtubule destabilizers that bind to the colchicine binding site on β-tubulin.[5][8] The rigid β-lactam scaffold serves as an effective bioisostere for the cis-stilbene bridge of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor, preventing the isomerization to the inactive trans-isomer and locking the aryl rings in a bioactive conformation.[5][8]

Mechanism of Action: Disruption of the Microtubule Network

Azetidine-based analogues function as colchicine binding site inhibitors (CBSIs).[4][6] Binding to a pocket on β-tubulin at the interface with the α-tubulin subunit, these agents prevent the curved-to-straight conformational change required for tubulin dimers to incorporate into growing microtubules.[4] This leads to the inhibition of tubulin polymerization, suppression of microtubule dynamics, and a net depolymerization of the microtubule network.[6][9] The downstream consequences are catastrophic for rapidly dividing cancer cells, triggering signaling cascades that culminate in apoptosis.[5]

Caption: Signaling pathway downstream of microtubule disruption.

Structure-Activity Relationship (SAR) and Future Design

Studies on azetidin-2-one analogues of CA-4 provide a robust framework for designing novel 3-Azetidinyl propionate derivatives. Key SAR insights include:

-

N-1 Substituent: An N-aryl group, typically a 3,4,5-trimethoxyphenyl ring, is crucial for high potency, mimicking Ring A of CA-4.[5]

-

C-4 Substituent: A substituted phenyl group at the C-4 position, mimicking Ring B of CA-4, is essential. Substitutions at the 3' and 4' positions (e.g., 3'-hydroxy-4'-methoxy or 3'-fluoro-4'-methoxy) are well-tolerated and can enhance activity.[5]

-

C-3 Substituent: The C-3 position is amenable to substitution. While many potent analogues are unsubstituted at this position, the introduction of small, non-bulky groups like fluoro or heterocyclic rings (e.g., thienyl) can maintain or even improve potency.[5][8] Large, bulky groups at C-3 are generally detrimental to activity.[8]

Forward Perspective for 3-Azetidinyl Propionate Analogues: The propionate moiety at the C-3 position represents a novel vector for exploration. The key design challenge will be to ensure this group does not sterically hinder binding within the colchicine pocket. It is hypothesized that ester or amide derivatives of the propionate could serve as prodrugs or engage in additional hydrogen bonding interactions within the binding site.

Quantitative Data on Lead Azetidine Analogues

The following table summarizes the antiproliferative and tubulin-targeting activities of representative azetidin-2-one analogues, providing a benchmark for future 3-Azetidinyl propionate derivatives.

| Compound ID | Description | Cell Line | IC₅₀ (µM) | Tubulin IC₅₀ (µM) | Reference |

| 32 | 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 | 0.075 | N/A | [5] |

| 32 | 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | Hs578T | 0.033 | N/A | [5] |

| 33 | 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 | 0.095 | >3 | [5] |

| 28 | 3-(2-Thienyl)azetidin-2-one analogue | MCF-7 | 0.007 | 1.37 | [8] |

| 29 | 3-(3-Thienyl)azetidin-2-one analogue | MCF-7 | 0.010 | N/A | [8] |

Part 2: Covalent Modification: Azetidine Analogues as Cysteine-Reactive Probes

The Rationale: Expanding the Druggable Proteome via Covalent Targeting

Covalent drug discovery is experiencing a renaissance, offering a powerful strategy to achieve high potency, prolonged duration of action, and the ability to target proteins that lack deep binding pockets suitable for traditional non-covalent inhibitors.[10] Cysteine, with its nucleophilic thiol side chain, is a prime target for covalent modification.[10] Recently, a groundbreaking study identified the azetidinyl oxadiazole moiety as a novel, cysteine-selective electrophile.[9] This discovery opens a vast new area of chemical space for designing covalent probes and therapeutics.

Mechanism of Action: Cysteine-Mediated Azetidine Ring-Opening

The therapeutic action of azetidinyl oxadiazole analogues proceeds via a covalent, irreversible mechanism. The nucleophilic thiol of a cysteine residue attacks one of the carbon atoms of the strained azetidine ring. This attack is facilitated by the oxadiazole group and results in the opening of the four-membered ring, forming a stable covalent bond between the target protein and the inhibitor.[9]

This mechanism has been successfully used to develop a small molecule that allosterically augments the catalytic activity of the deubiquitinase (DUB) UCHL1 by covalently modifying a cysteine residue distal to the active site.[9] This highlights the potential of this scaffold to not only inhibit but also modulate protein function in novel ways.

Caption: Workflow for identifying protein targets of covalent inhibitors.

Potential Protein Classes and Therapeutic Areas

Chemical proteomic profiling has revealed that azetidinyl oxadiazoles can covalently engage hundreds of proteins across various functional classes.[9] This broad reactivity profile suggests a wealth of potential therapeutic targets, including:

-

Ubiquitin Conjugation Machinery: E3 ligases and deubiquitinases (DUBs) are key regulators of protein homeostasis and signaling.[11] Dysregulation of these enzymes is implicated in cancer, neurodegeneration, and inflammatory diseases.[12] The demonstrated modulation of UCHL1 provides a strong proof-of-concept for targeting this enzyme class.[9]

-

RNA Binding Proteins: These proteins are crucial for post-transcriptional gene regulation and are increasingly recognized as therapeutic targets.

-

Kinases and Other Enzymes: Many enzymes rely on cysteine residues for catalytic activity or structural integrity, presenting opportunities for covalent inhibition.

Forward Perspective for 3-Azetidinyl Propionate Analogues: To adapt the 3-Azetidinyl propionate scaffold for covalent targeting, the propionate group could be derivatized into an oxadiazole or another suitable electrophilic "warhead". Alternatively, the propionate itself could be designed to position a separate electrophilic moiety for optimal interaction with a target cysteine. The key will be to balance reactivity with selectivity to minimize off-target effects.

Quantitative Data on Lead Covalent Azetidine Analogues

The following table presents activity data for pioneering azetidinyl oxadiazole compounds, as determined by the Scalable Thiol Reactivity Profiling (STRP) assay, which measures intrinsic reactivity with cysteine.

| Compound ID | Description | STRP IC₅₀ (µM) | Reference |

| 13 | Azetidinyl oxadiazole | 113 | [9] |